molecular formula C17H20N4O3S2 B14960962 N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide

N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14960962
M. Wt: 392.5 g/mol
InChI Key: CYPNPJMIVYFYSF-UHFFFAOYSA-N
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Description

N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a thiadiazole ring, a pyrrolidine ring, and a carboxamide group, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiadiazole ring through the cyclization of appropriate precursors, followed by the introduction of the sulfanyl group. The pyrrolidine ring is then constructed, and the carboxamide group is introduced in the final steps. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide can be reduced to form amines.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions, such as temperature and pH, are carefully controlled to favor the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce primary or secondary amines.

Scientific Research Applications

N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives and pyrrolidine-based molecules. These compounds share structural features but may differ in their chemical reactivity and biological activities.

Uniqueness

N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of both the thiadiazole and pyrrolidine rings, along with the sulfanyl and carboxamide groups

Properties

Molecular Formula

C17H20N4O3S2

Molecular Weight

392.5 g/mol

IUPAC Name

N-[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C17H20N4O3S2/c1-11-5-3-4-6-13(11)21-10-12(9-14(21)22)15(23)18-16-19-20-17(26-16)25-8-7-24-2/h3-6,12H,7-10H2,1-2H3,(H,18,19,23)

InChI Key

CYPNPJMIVYFYSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCCOC

Origin of Product

United States

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